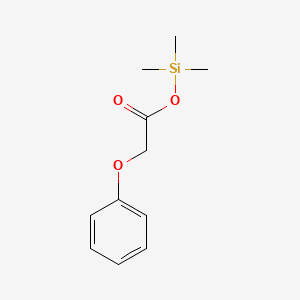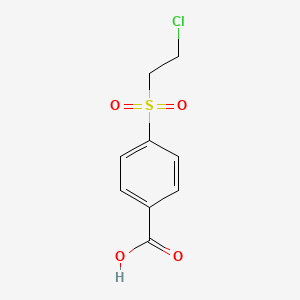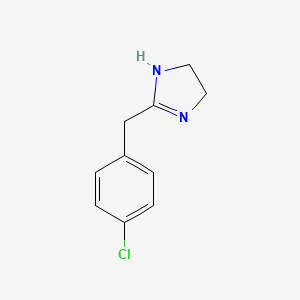![molecular formula C12H18N2O3 B8616585 Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then converted to an alkane.
Nitration: This step introduces the nitro group, which is subsequently reduced to an amino group.
Industrial Production Methods: Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the hydroxy-2-methylpropyl group.
4-Amino-2-hydroxybenzoic acid: Similar functional groups but different overall structure.
Uniqueness: Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is unique due to the presence of both amino and hydroxy-2-methylpropyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,16)7-14-10-6-8(11(15)17-3)4-5-9(10)13/h4-6,14,16H,7,13H2,1-3H3 |
Clave InChI |
HUXQRMZORHNUMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=C(C=CC(=C1)C(=O)OC)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8616517.png)











